molecular formula C17H24O5 B13439072 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester

3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester

Cat. No.: B13439072
M. Wt: 308.4 g/mol
InChI Key: ACMXCUKINJMDHW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester is an ester derivative of a substituted propionic acid. Its structure features a 3,4-dimethoxyphenyl aromatic ring attached to a β-keto propionic acid backbone, with ethyl and propyl ester groups at the carboxylic acid position.

The compound likely serves as an intermediate in organic synthesis or a precursor in pharmaceutical research, similar to other dimethoxyphenyl-containing esters .

Properties

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

pentan-3-yl 3-(3,4-dimethoxyphenyl)-2-methyl-3-oxopropanoate

InChI

InChI=1S/C17H24O5/c1-6-13(7-2)22-17(19)11(3)16(18)12-8-9-14(20-4)15(10-12)21-5/h8-11,13H,6-7H2,1-5H3

InChI Key

ACMXCUKINJMDHW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)C(C)C(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the reaction of methyl ketones bearing the 3,4-dimethoxyphenyl group with dimethyl carbonate in the presence of sodium hydride (NaH) under inert conditions. The process yields aryl-β-ketoesters, which serve as key intermediates for further modifications.

Reaction Conditions & Procedure

  • Reagents:

    • Dimethyl carbonate (2 equivalents)
    • Sodium hydride (NaH, 60%, 2.8 equivalents)
    • Dry toluene as solvent
    • Methyl ketone derivative with 3,4-dimethoxyphenyl substitution (1 equivalent)
  • Process:

    • The mixture is added to a dried three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.
    • The reaction mixture is heated to reflux under a nitrogen atmosphere.
    • The methyl ketone solution is added dropwise over 1 hour.
    • Reflux is maintained for 3 hours.
    • The mixture is cooled to 0°C, and glacial acetic acid is added dropwise to adjust pH to 4.
    • The precipitate is filtered, dissolved in hot water, and extracted with ethyl acetate.
    • Organic layers are washed, dried, and concentrated to afford the aryl-β-ketoester with yields around 98%.

Key Data Table

Parameter Details
Reagents Dimethyl carbonate, NaH, methyl ketone (3,4-dimethoxyphenyl derivative)
Solvent Toluene
Reaction Time 4 hours (reflux)
Yield ~98%
Reaction Conditions Inert atmosphere, reflux, cooling to 0°C during work-up

Friedel-Crafts Acylation of 1,3-Dimethoxybenzene Derivatives

Method Overview

This method involves acylation of 1,3-dimethoxybenzene derivatives with acyl chlorides using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The process introduces the acyl group at the aromatic ring, forming the precursor for subsequent transformations into the target ester.

Reaction Conditions & Procedure

  • Reagents:

    • Aluminum (III) chloride (3.5 mmol)
    • Aryl methyl ether (1 mmol)
    • Acyl chloride (1.5 mmol)
    • Dichloromethane (solvent)
  • Process:

    • Aluminum chloride is suspended in dichloromethane at 0°C.
    • The aryl methyl ether is added, and the mixture is stirred for 5 minutes.
    • The acyl chloride is added dropwise, and the mixture is stirred at room temperature for 5-10 hours.
    • The reaction mixture is quenched with aqueous HCl, extracted, washed, and dried.
    • Purification by column chromatography yields the acylated product with yields around 89%.

Key Data Table

Parameter Details
Reagents AlCl₃, aryl methyl ether, acyl chloride
Solvent Dichloromethane
Reaction Time 5-10 hours
Yield ~89%
Conditions 0°C to room temperature, TLC monitored

Preparation via Acylation of Malonic or Acetoacetic Esters

Method Overview

This classical approach involves acylation of malonic or acetoacetic esters with acyl chlorides, followed by decarboxylation and esterification steps to yield the desired 3-oxo-propionic acid esters.

Reaction Conditions & Procedure

  • Reagents:

    • Acetoacetic acid ester (e.g., ethyl acetoacetate)
    • Carboxylic acid chlorides
    • Magnesium or other metal enolates as catalysts
  • Process:

    • The enolate of acetoacetic ester reacts with the acyl chloride to form a β-ketoester.
    • The intermediate undergoes decarboxylation upon heating or in the presence of acid catalysts.
    • The esterification step yields the target compound.

Supporting Data

  • This method is well-documented for synthesizing 3-oxocarboxylic acid esters, with numerous variations documented in organic synthesis literature.

Additional Synthetic Strategies from Patents and Literature

Method via Esterification of 3-Oxocarboxylic Acids

  • The process involves acylation of magnesium enolates of acetoacetates with carboxylic acid chlorides, followed by elimination to form esters.
  • This method is versatile for synthesizing various 3-oxo-propionic acid esters and can be tailored for specific substituents like the 3,4-dimethoxyphenyl group.

Summary of Preparation Routes

Method Key Reagents Main Steps Yield Remarks
Dimethyl carbonate + methyl ketone Dimethyl carbonate, NaH, methyl ketone Nucleophilic addition, work-up ~98% Efficient, high-yielding, suitable for scale-up
Friedel-Crafts acylation Acyl chloride, AlCl₃ Aromatic acylation ~89% Selective, requires control of conditions
Acylation of malonic/acetoacetic esters Acetoacetic ester, acyl chloride Ester formation, decarboxylation Variable Classic route, flexible for various substituents
Magnesium enolate acylation Acetoacetic acid derivatives Enolate acylation, elimination Variable Suitable for complex substitutions

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Retention Time (RP-HPLC) Applications/Notes
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester 3,4-Dimethoxyphenyl, ethylpropyl ester ~294.3* Not reported Synthetic intermediate, potential bioactivity
Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate) Phenyl, ethyl ester 192.2 Not reported Flavoring agent, organic synthesis
3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester 2,4,5-Trifluoro-3,6-dimethylphenyl 274.24 Not reported High purity (≥98%), industrial scale synthesis
Benzoic acid, 3,4-dimethoxy-, methyl ester 3,4-Dimethoxyphenyl, methyl ester 196.2 1.22 Chromatographic reference standard
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester 3,4-Dimethoxyphenyl, methyl ester 236.2 1.47 Higher polarity due to α,β-unsaturated ester

*Estimated based on structural analogs.

Key Findings :

Structural Influence on Polarity: The 3,4-dimethoxyphenyl group increases polarity compared to non-substituted analogs (e.g., Ethyl 3-oxo-3-phenylpropanoate), impacting solubility and chromatographic retention . The ethylpropyl ester chain in the target compound likely reduces crystallinity compared to methyl esters, enhancing solubility in non-polar solvents .

Synthetic Utility :

  • Similar β-keto esters (e.g., Ethyl benzoylacetate) are widely used in Claisen condensations and heterocyclic synthesis. The target compound’s dimethoxy groups may direct electrophilic substitution in further reactions .
  • Trifluoro- and methyl-substituted analogs (e.g., CAS 132630-88-7) demonstrate scalability (≥98% purity), suggesting the target compound could be optimized for industrial production .

Safety and Handling :

  • While safety data for the target compound are unavailable, structurally similar esters (e.g., trifluoro-substituted derivatives) often require precautions due to flammability and irritancy .

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C₁₄H₁₈O₅
  • Molecular Weight : 270.29 g/mol
  • Structure : The compound features a dimethoxyphenyl group, a ketone functional group, and an ester linkage.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester exhibit significant antimicrobial properties. For instance, derivatives of dimethoxyphenyl propionic acids have been shown to inhibit the growth of various bacterial strains. A study demonstrated that these compounds can disrupt bacterial cell membranes, leading to cell death .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. A related study highlighted that short-chain fatty acids derived from similar structures could induce fetal globin expression and promote erythropoiesis in vivo, suggesting a mechanism through which inflammation could be modulated . Additionally, the presence of the methoxy groups is thought to enhance the anti-inflammatory activity by acting on specific signaling pathways involved in inflammation.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent years. A series of synthesized esters based on similar structures were tested for their ability to inhibit colon cancer cell proliferation. The results indicated that certain derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, demonstrating selective toxicity towards cancerous cells while sparing normal cells . Molecular docking studies suggested that these compounds may act through the HSP90 and TRAP1 mediated signaling pathways .

Case Studies

  • Colon Cancer Inhibition : A study synthesized various derivatives of propionic acid and evaluated their effects on HCT-116 cells. Compounds with the highest activity showed significant nuclear disintegration in treated cells, indicating apoptosis as a mechanism of action .
  • Antimicrobial Effects : Another investigation focused on the antimicrobial properties of related compounds, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial membrane integrity .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
AnticancerSelective inhibition of colon cancer cell proliferation

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:
The compound is synthesized via esterification of the corresponding carboxylic acid with ethylpropyl alcohol under acidic catalysis (e.g., sulfuric acid) and Claisen condensation for β-ketoester formation. Key steps include:

  • Step 1: Reacting 3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-propionic acid with ethylpropyl alcohol in toluene under reflux (110–120°C) with catalytic H₂SO₄.
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .
  • Validation: Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:
Optimization involves:

  • Catalyst Screening: Replace H₂SO₄ with milder catalysts (e.g., DMAP or enzyme-based lipases) to reduce side reactions .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during Claisen condensation .
  • Temperature Control: Lower reaction temperatures (60–80°C) with microwave-assisted synthesis to enhance regioselectivity .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track esterification progress and adjust reagent stoichiometry dynamically .

Basic: What spectroscopic techniques validate its structure?

Answer:

  • ¹H/¹³C NMR: Confirm methoxy (δ 3.7–3.9 ppm), ester carbonyl (δ 170–175 ppm), and β-ketoester (δ 200–210 ppm) groups. Compare with analogs (e.g., ethyl 3-oxo-3-(trifluoromethylphenyl)propanoate) for substituent effects .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 338.16 (calculated for C₁₆H₂₂O₆) .
  • IR Spectroscopy: Identify β-ketoester C=O stretches (1730–1750 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .

Advanced: How to resolve discrepancies in NMR data between batches?

Answer:
Discrepancies may arise from:

  • Solvent Polarity: Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO enhances hydrogen bonding, shifting phenolic protons .
  • Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., unreacted acid or transesterification products) .
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) to assess conformational flexibility in the ethylpropyl chain .

Basic: What are its known derivatives and biological activities?

Answer:

  • Trifluoromethyl Analogs: Ethyl 3-oxo-3-(trifluoromethylphenyl)propanoate (PI-14704) shows anti-inflammatory activity in vitro (IC₅₀ = 12 μM for COX-2 inhibition) .
  • Methoxy-Substituted Derivatives: 3,6'-Disinapoyl sucrose () exhibits neuroprotective effects via antioxidant pathways.
  • Fluorinated Esters: Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate () is a kinase inhibitor precursor.

Advanced: What computational methods predict its reactivity?

Answer:

  • DFT Calculations: Model β-ketoester tautomerization (keto-enol equilibrium) using Gaussian09 at the B3LYP/6-31G* level to predict nucleophilic sites .
  • Molecular Docking: Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
  • QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with ester hydrolysis rates in physiological buffers .

Basic: What are its solubility and stability profiles?

Answer:

  • Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (20 mg/mL), and insoluble in water (<0.1 mg/mL) .
  • Stability: Degrades under basic conditions (pH >9) via ester hydrolysis. Store at –20°C under argon to prevent oxidation of the dimethoxyphenyl group .

Advanced: How to design analogs for structure-activity studies?

Answer:

  • Substituent Variation: Replace ethylpropyl with methylbutyl ester to study steric effects on bioavailability .
  • Electron-Withdrawing Groups: Introduce nitro or cyano groups at the 4-position of the phenyl ring to enhance electrophilicity for nucleophilic targeting .
  • Bioisosteres: Substitute β-ketoester with a thioketone to modulate redox potential .

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